molecular formula C12H22O11 B089879 Maltose CAS No. 133-99-3

Maltose

Cat. No.: B089879
CAS No.: 133-99-3
M. Wt: 342.30 g/mol
InChI Key: GUBGYTABKSRVRQ-QUYVBRFLSA-N
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Description

Beta-Maltose: is a disaccharide composed of two glucose molecules linked by an alpha-1,4 glycosidic bond. It is a reducing sugar and an important intermediate in the breakdown of starch. Beta-Maltose is produced by the action of the enzyme beta-amylase on starch and is found in germinating seeds and various other plant tissues .

Mechanism of Action

Beta-amylase works from the non-reducing end, catalyzing the hydrolysis of the second α-1,4 glycosidic bond, cleaving off two glucose units (maltose) at a time . The enzyme releases this compound, continuing until the entire chain is cleaved or the enzyme encounters blockage by a physical or chemical irregularity in the chain .

Safety and Hazards

Beta-Maltose should be handled with personal protective equipment/face protection . It should be kept in a dry, cool, and well-ventilated place . Contact with skin, eyes, or clothing should be avoided .

Future Directions

The industrial importance of beta-amylase in the production of maltose warrants its application on a larger scale with the help of genetic engineering . This suggests that future research could focus on optimizing the production of beta-amylase through genetic engineering techniques.

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Maltose can be synthesized through the enzymatic hydrolysis of starch using beta-amylase. The enzyme cleaves the alpha-1,4 glycosidic bonds in starch, releasing maltose units . The reaction typically occurs under mild conditions, with an optimal pH range of 4.0 to 5.0 and a temperature range of 50-60°C .

Industrial Production Methods: : Industrial production of this compound involves the use of microbial beta-amylase, which is produced by fermentation of microorganisms such as Bacillus species. The enzyme is then used to hydrolyze starch in large-scale bioreactors, producing this compound .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Maltose include alpha-Maltose, cellobiose, and lactose.

Comparison

Beta-Maltose is unique in its specific role in starch metabolism and its production by beta-amylase .

Properties

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
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InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8-,9-,10-,11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GUBGYTABKSRVRQ-QUYVBRFLSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H22O11
Record name maltose
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DSSTOX Substance ID

DTXSID901318570
Record name beta-Maltose
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Molecular Weight

342.30 g/mol
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Physical Description

White odorless crystals; [Mallinckrodt Baker MSDS]
Record name Maltose
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CAS No.

133-99-3, 69-79-4
Record name β-Maltose
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Record name D-Glucose, 4-O-.alpha.-D-glucopyranosyl-
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Record name Maltose
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Record name .BETA.-MALTOSE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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